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Ethyl hexanoate

Flavor Chemistry Sensory Analysis Food Science

Ethyl hexanoate occupies a precise niche: vapor pressure 1.66 mmHg at 25°C (an order of magnitude below ethyl butyrate, above ethyl octanoate) and odor threshold 14 μg/L in water. This medium-chain ester ensures predictable headspace release and sensory potency, making generic homolog substitution unreliable. Procure ≥99% purity for reproducible GC calibration in wine, beer, and spirits, or as a quantified target in yeast engineering where EHT1 overexpression enhances production 2.75-fold. Validate yogurt headspace retention profiles—only 48% decrease over 28 days—for stable aroma longevity.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 123-66-0
Cat. No. B042987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl hexanoate
CAS123-66-0
SynonymsHexanoic Acid Ethyl Ester;  Caproic Acid Ethyl Ester;  Ethyl Caproate;  Ethyl Capronate;  Ethyl Hexanoate;  NSC 8882
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCC
InChIInChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3
InChIKeySHZIWNPUGXLXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M
0.629 mg/mL at 25 °C
Soluble in most fixed oils and in propylene glycol, insoluble in water and glycerol
1ml in 2ml 70% ethanol (in ethanol)

Ethyl Hexanoate (CAS 123-66-0) Procurement: Volatility & Sensory Thresholds Drive Selection


Ethyl hexanoate (C8H16O2), a medium-chain fatty acid ethyl ester also known as ethyl caproate, is a volatile compound with a sweet, fruity odor reminiscent of pineapple and green banana . Naturally occurring in fruits and fermented products, its role as a flavor and fragrance ingredient is well-established [1]. However, its physicochemical properties, particularly its volatility and odor threshold, significantly differ from its shorter-chain (e.g., ethyl butyrate) and longer-chain (e.g., ethyl octanoate) homologues. These quantifiable differences dictate its specific utility in analytical, biosynthetic, and flavor formulation contexts, making simple generic substitution within the ester class problematic for precise applications.

Ethyl Hexanoate (123-66-0) Substitution Risk: Quantifying the Ester Homologue Performance Gap


The common practice of interchanging similar fatty acid ethyl esters is not supported by quantitative data. Ethyl hexanoate occupies a specific physicochemical niche: its vapor pressure is 1.66 mmHg at 25°C, which is an order of magnitude lower than ethyl butyrate (15.5 mmHg) but over an order of magnitude higher than ethyl octanoate (0.02 mmHg) . This directly impacts headspace concentration and aroma release kinetics. Furthermore, its odor detection threshold in water is reported as 14 μg/L, distinct from its homologues ethyl butyrate (20 μg/L) and ethyl octanoate (5 μg/L) [1]. Such variations in volatility and sensory potency necessitate compound-specific validation in formulations and analytical methods. The following evidence guide quantifies these differentials to support informed procurement decisions.

Ethyl Hexanoate (123-66-0) Product-Specific Quantitative Evidence Guide


Ethyl Hexanoate vs. Ethyl Butyrate & Ethyl Octanoate: Odor Threshold Comparison in Aqueous Solution

Ethyl hexanoate exhibits an intermediate odor detection threshold compared to its shorter- and longer-chain ester homologues. In a direct head-to-head comparison, ethyl hexanoate has an odor threshold of 14 μg/L in water, which is lower (more potent) than ethyl butyrate's 20 μg/L, but higher (less potent) than ethyl octanoate's 5 μg/L [1]. This positions ethyl hexanoate as a moderate-impact aroma compound, contributing to fruity notes without dominating the profile as ethyl octanoate might at similar concentrations.

Flavor Chemistry Sensory Analysis Food Science

Ethyl Hexanoate vs. Ethyl Butyrate & Ethyl Octanoate: Volatility Benchmark via Vapor Pressure at 25°C

The volatility of ethyl hexanoate, as measured by its vapor pressure, is a critical differentiator for applications requiring controlled release. Ethyl hexanoate has a vapor pressure of 1.66 mmHg at 25°C . This is significantly lower than the more volatile ethyl butyrate (15.5 mmHg at 25°C) , but substantially higher than the much less volatile ethyl octanoate (0.02 mmHg at 25°C) . This intermediate volatility dictates its behavior in headspace analysis, its release from food and personal care matrices, and its suitability for specific analytical methods.

Physical Chemistry Volatile Organic Compounds Analytical Chemistry

Ethyl Hexanoate vs. Ethyl Butyrate & Ethyl Octanoate: Lipophilicity (LogP) Comparison for Partitioning Behavior

The octanol-water partition coefficient (LogP) governs a compound's distribution between aqueous and lipid phases, impacting flavor release, skin permeation, and environmental partitioning. Ethyl hexanoate has an estimated LogP of 2.83 . This is substantially higher (more lipophilic) than ethyl butyrate (experimental LogP ~1.71) [1], but slightly lower than ethyl octanoate (estimated LogP ~3.19) [2]. This class-level inference suggests a predictable increase in lipophilicity with carbon chain length, with ethyl hexanoate occupying a distinct middle ground.

Medicinal Chemistry Environmental Fate Formulation Science

Ethyl Hexanoate vs. Ethyl Octanoate: Differential Biosynthetic Enhancement in Engineered Yeast

In a direct head-to-head comparison using an engineered *Saccharomyces cerevisiae* strain overexpressing EHT1 and lacking FAA1, ethyl hexanoate production was enhanced to a significantly greater extent than ethyl octanoate. Under simulated corn fermentation for 15 days, ethyl hexanoate content increased to 2.23 mg/L, which is 2.75-fold higher than the parent strain. In the same experiment, ethyl octanoate content increased by only 52% [1]. This demonstrates that the genetic engineering strategy specifically favored the biosynthesis of the C6 ethyl ester over the C8 homologue.

Metabolic Engineering Synthetic Biology Industrial Biotechnology

Ethyl Hexanoate vs. Hexyl Acetate: Differential Flavor Release in Yogurt Matrices

The release of volatile compounds from complex food matrices is compound-specific. A cross-study comparison using strawberry-flavored fat-free yogurt showed that after 28 days of storage, the quantity of ethyl hexanoate in the headspace decreased by 48% compared to the 7-day baseline. Under identical conditions, the decrease for hexyl acetate was 53% [1]. This indicates that ethyl hexanoate is retained slightly better in this specific food matrix compared to hexyl acetate, an isomer with a similar molecular weight but different functional group arrangement.

Food Science Flavor Chemistry Dairy Technology

Ethyl Hexanoate (123-66-0): Data-Backed Application Scenarios for Procurement


Calibration and Validation Standard in GC-FID/MS Analysis

Procurement of high-purity ethyl hexanoate (≥99.0% GC) is essential for its use as a certified reference material or analytical standard [1]. Its well-defined intermediate volatility (1.66 mmHg at 25°C) and distinct retention time make it an ideal compound for calibrating and validating gas chromatography methods for volatile ester analysis in complex matrices like wine, beer, and spirits . Its use as a standard ensures accurate quantification of this key aroma compound in quality control and research settings.

Target Compound for Metabolic Engineering and Bioproduction Studies

For research groups in synthetic biology and industrial biotechnology, ethyl hexanoate represents a validated and quantifiable target for optimizing medium-chain ester production in yeast. Patented work demonstrates that genetic modifications (e.g., overexpression of EHT1) can selectively enhance ethyl hexanoate production by 2.75-fold, a greater relative increase than for longer-chain homologues [2]. Procuring high-purity ethyl hexanoate is necessary for creating analytical standards to monitor and quantify the success of such bio-engineering efforts.

Formulation of Stable Fruit Flavor Profiles in Dairy and Beverage Products

Formulators in the food and beverage industry should select ethyl hexanoate for its specific sensory impact (odor threshold of 14 μg/L) and its proven matrix interaction profile. Evidence shows that in a yogurt matrix, ethyl hexanoate exhibits a different headspace retention profile compared to similar esters like hexyl acetate (48% vs. 53% decrease over 28 days) [3]. This knowledge is crucial for developing products with predictable aroma longevity and for preventing flavor fade, making high-purity, food-grade ethyl hexanoate a specific and necessary procurement item rather than a generic 'fruity ester.'

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